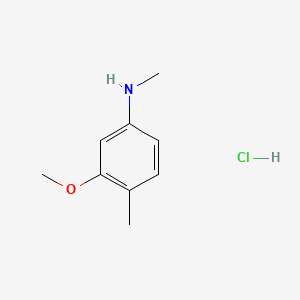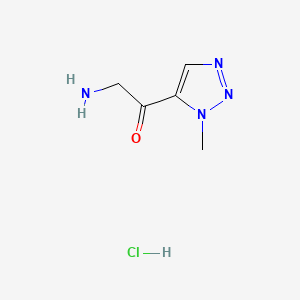
3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(propylamino)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(propylamino)propanamide is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(propylamino)propanamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Substitution Reactions: The 4,5-dimethyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Amidation: The propylamino group can be introduced through an amidation reaction, where a propylamine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the imidazole ring.
Reduction: Reduction reactions could potentially target the amide group, converting it to an amine.
Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the methyl groups could lead to the formation of carboxylic acids.
Reduction: Reduction of the amide group could yield a primary amine.
Substitution: Substitution reactions could introduce various functional groups onto the imidazole ring.
Scientific Research Applications
3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(propylamino)propanamide may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Possible development as a pharmaceutical agent due to its imidazole structure, which is common in many drugs.
Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of other compounds.
Mechanism of Action
The mechanism of action of 3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(propylamino)propanamide would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, affecting their function. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Imidazole: The parent compound, which is a simple aromatic ring with nitrogen atoms.
4,5-Dimethylimidazole: A derivative with methyl groups at the 4 and 5 positions.
2-Propylaminoimidazole: A derivative with a propylamino group at the 2 position.
Uniqueness
3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(propylamino)propanamide is unique due to the combination of the 4,5-dimethyl groups and the 2-propylamino group, which may confer specific chemical and biological properties not found in other imidazole derivatives.
Properties
Molecular Formula |
C11H20N4O |
|---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
3-(4,5-dimethylimidazol-1-yl)-2-(propylamino)propanamide |
InChI |
InChI=1S/C11H20N4O/c1-4-5-13-10(11(12)16)6-15-7-14-8(2)9(15)3/h7,10,13H,4-6H2,1-3H3,(H2,12,16) |
InChI Key |
LHKXURKKEUDVTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(CN1C=NC(=C1C)C)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)oxetane](/img/structure/B13475752.png)

![Tert-butyl 4,4'-dimethyl-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B13475761.png)









